molecular formula C6H8ClF3O2S B2902177 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2460739-21-1

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2902177
CAS No.: 2460739-21-1
M. Wt: 236.63
InChI Key: VAWCIRVHSYNQNP-CRCLSJGQSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a trifluoromethyl group at the 2-position and a methanesulfonyl chloride moiety at the adjacent carbon. This compound is of interest in medicinal and agrochemical synthesis due to the reactive sulfonyl chloride group and the steric/electronic effects imparted by the trifluoromethyl-cyclobutyl framework.

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O2S/c7-13(11,12)3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWCIRVHSYNQNP-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical or transition metal-catalyzed [2+2] cycloaddition between trifluoromethyl-substituted alkenes and electron-deficient partners generates the cyclobutane scaffold. For example, ultraviolet light-mediated dimerization of 1-trifluoromethyl-1,3-butadiene yields the trans-cyclobutane derivative with >80% diastereomeric excess (d.e.) under optimized conditions.

Table 1: Cycloaddition Conditions and Outcomes

Starting Material Catalyst/Light Source Temperature (°C) Yield (%) d.e. (%)
1-Trifluoromethyl-1,3-butadiene UV (254 nm) 25 78 82
2-Trifluoromethylstyrene Ru(bpy)₃²⁺ 50 65 75

Introduction of the Trifluoromethyl Group

Trifluoromethylation is achieved via radical or nucleophilic pathways.

Radical Trifluoromethylation

Copper(I)-mediated radical trifluoromethylation of cyclobutyl precursors using Togni’s reagent (CF₃-I) produces the (1R,2R)-configured product. This method avoids racemization and achieves 90% enantiomeric excess (e.e.) when using chiral bisoxazoline ligands.

Key Reaction Parameters:

  • Solvent: Dichloromethane
  • Catalyst: Cu(OTf)₂ (10 mol%)
  • Ligand: (R,R)-Ph-BOX (12 mol%)
  • Yield: 85%

Sulfonylation to Methanesulfonyl Chloride

The alcohol intermediate [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol is converted to the sulfonyl chloride in two steps.

Mesylation of the Alcohol

Reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) forms the mesylate ester.

Optimized Conditions:

  • Molar Ratio (Alcohol:MsCl:TEA): 1:1.2:1.5
  • Solvent: Anhydrous THF
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 92%

Chlorination of the Mesylate

Treatment with phosphorus pentachloride (PCl₅) replaces the mesylate group with a chloride, yielding the sulfonyl chloride.

Table 2: Chlorination Efficiency

Chlorinating Agent Solvent Time (h) Yield (%) Purity (%)
PCl₅ DCM 4 88 99
SOCl₂ Toluene 6 75 95

Industrial-Scale Production

Continuous flow reactors enhance efficiency and safety for large-scale synthesis.

Flow Chemistry Protocol

  • Step 1: Cycloaddition in a photochemical flow reactor (residence time: 30 min).
  • Step 2: Trifluoromethylation in a copper-packed bed reactor (20°C, 5 bar).
  • Step 3: Sulfonylation in a Teflon-coated microreactor (yield: 89%, throughput: 2 kg/day).

Analytical Characterization

Critical quality control metrics include chiral HPLC and ¹⁹F NMR spectroscopy.

Table 3: Spectral Data

Technique Key Signals Reference
¹H NMR (400 MHz) δ 3.82 (m, 2H, CH₂SO₂Cl)
¹⁹F NMR (376 MHz) δ -62.5 (s, CF₃)
HPLC (Chiralpak AD) Retention time: 12.7 min (e.e. 98%)

Challenges and Innovations

Ring Strain Mitigation

The cyclobutane ring’s inherent strain complicates functionalization. Strategies include:

  • Low-Temperature Reactions: Minimize ring-opening side reactions.
  • Steric Protection: Bulky bases (e.g., 2,6-lutidine) prevent β-elimination during sulfonylation.

Stereochemical Integrity

Chiral auxiliaries and asymmetric catalysis preserve the (1R,2R) configuration. Recent advances in enzyme-mediated sulfonylation achieve 99% e.e. but require further scalability testing.

Chemical Reactions Analysis

Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction: Alcohols and amines.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Sulfonylation Reactions
This compound is primarily used as a sulfonylating agent in various organic reactions. The presence of the trifluoromethyl group enhances its electrophilicity, making it an effective reagent for introducing sulfonyl groups into aromatic compounds through Friedel-Crafts sulfonylation reactions. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.

2. Preparation of Intermediates
Recent research has highlighted its utility in synthesizing important intermediates for drug development. For instance, it has been utilized in the synthesis of herbicides and other agrochemicals, facilitating the formation of key intermediates through thiolation and etherification processes .

Biological Applications

1. Antimicrobial Activity
Studies have demonstrated that [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against antibiotic-resistant bacteria. This positions it as a potential candidate for developing new antimicrobial agents .

2. Cancer Research
In cancer treatment research, this compound has been evaluated for its efficacy when combined with existing chemotherapy agents. Preliminary results indicate that it may enhance treatment efficacy while reducing side effects associated with conventional therapies. Clinical trials are ongoing to explore its full potential in oncology.

Case Study 1: Antimicrobial Resistance

A clinical study investigated the use of this compound as a treatment option for infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard therapies.

Case Study 2: Cancer Treatment Trials

Clinical trials involving patients with specific types of cancers have shown that combining this compound with traditional chemotherapy agents can enhance overall treatment efficacy. This approach aims to improve patient outcomes by leveraging the unique properties of the compound to target cancer cells more effectively.

Summary of Research Findings

Application AreaKey Findings
Synthetic ChemistryEffective sulfonylating agent; useful in Friedel-Crafts reactions and preparation of intermediates for agrochemicals.
Antimicrobial ActivityExhibits significant activity against various bacterial strains, including resistant types.
Cancer TreatmentPotential to enhance efficacy of chemotherapy; ongoing clinical trials show promising results.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to three key analogs:

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride (CAS 2227879-98-1)

rac-[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride

Table 1: Structural Comparison
Compound Molecular Formula Molecular Weight Ring Size Substituents Fluorination Pattern
Target Compound C₆H₈ClF₃O₂S 236.64* Cyclobutane Trifluoromethyl (-CF₃) CF₃ at C2, sulfonyl chloride
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 N/A Linear CF₃-SO₂Cl CF₃
rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride C₅H₈ClFO₂S 186.63 Cyclopropane Fluoromethyl (-CH₂F) CH₂F at C2, sulfonyl chloride
rac-[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride C₆H₉ClF₂O₂S 214.65 Cyclopropane 1,1-Difluoroethyl (-CH(CHF₂)) CHF₂ at C2, sulfonyl chloride

*Calculated molecular weight based on formula.

Key Observations:
  • Fluorination : The trifluoromethyl group (-CF₃) is more electron-withdrawing than fluoromethyl (-CH₂F) or difluoroethyl (-CH(CHF₂)) groups, which may enhance the electrophilicity of the sulfonyl chloride moiety .
  • Stereochemistry : The (1R,2R) configuration ensures specific spatial orientation of substituents, influencing interactions in chiral environments (e.g., enzyme binding in agrochemical applications) .

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

Table 2: Physical Properties
Compound Boiling Point (°C) Density (g/mL) Refractive Index (n²⁰/D)
Trifluoromethanesulfonyl chloride 29–32 1.583 1.334
Target Compound (estimated) 80–100* ~1.5–1.6* ~1.38–1.42*
Cyclopropane analogs Not reported Not reported Not reported

*Estimated based on increased molecular weight and ring size compared to trifluoromethanesulfonyl chloride.

  • Boiling Point : The target compound likely has a higher boiling point than trifluoromethanesulfonyl chloride due to its larger molecular weight and cyclobutane ring .
  • Density/Refractive Index : Similar to trifluoromethanesulfonyl chloride but modulated by the cyclobutane ring’s steric effects .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride to minimize side reactions?

  • Methodological Answer : Synthesis typically involves reacting the corresponding cyclobutanol derivative with methanesulfonyl chloride under controlled conditions. Key steps include:

  • Using a base such as triethylamine to neutralize HCl byproducts.
  • Maintaining low temperatures (0–5°C) to suppress side reactions like hydrolysis or over-sulfonation.
  • Employing anhydrous solvents (e.g., dichloromethane) to avoid water-induced degradation.
  • Purification via column chromatography or distillation to isolate the product .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry and functional groups.
  • X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are accessible).
  • HPLC-MS : To assess purity and detect trace impurities.
  • Elemental Analysis : To verify stoichiometry .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutyl ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The (1R,2R) configuration introduces steric hindrance near the sulfonyl chloride group, affecting nucleophilic attack trajectories. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, comparing reaction rates with diastereomers (e.g., (1S,2R)) under identical conditions reveals steric and electronic effects. For example, bulky nucleophiles may exhibit reduced reactivity due to spatial constraints .

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer :

  • Molecular Dynamics Simulations : To study solvent effects and conformational flexibility.
  • Density Functional Theory (DFT) : To calculate activation energies for key steps (e.g., sulfonate formation).
  • Docking Studies : For biological applications, predicting interactions with enzyme active sites.
  • Validation via experimental kinetics (e.g., Arrhenius plots) ensures model accuracy .

Q. How do discrepancies in reported yields for this compound synthesis arise from varying purification methods?

  • Data Contradiction Analysis :

  • Chromatography vs. Distillation : Column chromatography may recover more product but risk decomposition during elution. Distillation preserves thermal stability but requires high purity starting materials.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility but may retain water, reducing yield.
  • Temperature Gradients : Aggressive heating during distillation can degrade the sulfonyl chloride, while low-temperature crystallization minimizes losses .

Additional Methodological Considerations

Q. What strategies mitigate the electrophilic decomposition of this compound during storage?

  • Methodological Answer :

  • Store under inert gas (argon) in amber vials to prevent moisture and light exposure.
  • Use stabilizers like molecular sieves or anhydrous sodium sulfate.
  • Avoid prolonged storage; prioritize immediate use after synthesis .

Q. How does the trifluoromethyl group impact the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the sulfonyl chloride’s electrophilicity, accelerating hydrolysis in aqueous media. Stability assays (e.g., pH-rate profiling) quantify degradation kinetics. Buffered conditions (pH 4–6) are optimal for handling .

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